1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring fused with a pyrimidine moiety
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and ethyl groups. The pyrrolidine ring is then formed and attached to the pyrimidine moiety. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrrolidine-containing compounds with biological targets.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives. For example:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Used in the synthesis of various bioactive molecules.
Prolinol: A derivative used in asymmetric synthesis. 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the combination of the pyrrolidine and pyrimidine rings, which can lead to distinct biological activities
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-2-11-7-12(16-13(15-11)9-3-4-9)17-6-5-10(8-17)14(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
InChI Key |
RWBUHOGBHDLTJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
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